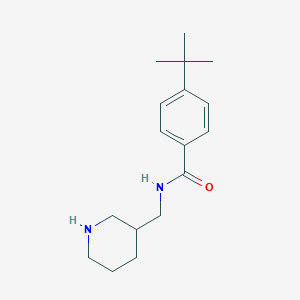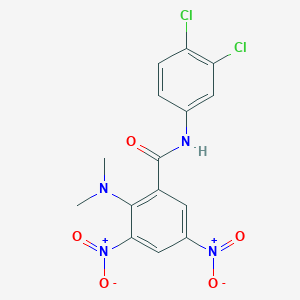
N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 5-chloro-2,4-dimethoxyaniline with pyrrolidine-2-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
It has shown promise in the fields of chemistry and biology, particularly in the development of new pharmaceuticals and therapeutic agents . The compound’s unique chemical structure makes it a valuable candidate for further investigation in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
N-(5-Chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as pyrrolidine-2,5-dione and pyrrolizines . These compounds share structural similarities but may differ in their biological activities and applications. The unique chemical structure of this compound sets it apart from other related compounds, making it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C13H17ClN2O3 |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-11-7-12(19-2)10(6-8(11)14)16-13(17)9-4-3-5-15-9/h6-7,9,15H,3-5H2,1-2H3,(H,16,17) |
Clave InChI |
LQQNHWUAZVNYRS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2CCCN2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12488192.png)
![4-[(3S)-3-methylpiperidine-1-carbonyl]aniline](/img/structure/B12488197.png)
![1,3-dimethyl-5-{[(pyridin-2-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12488201.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488205.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
![Propyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12488214.png)
![2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B12488224.png)

![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12488228.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)methanone](/img/structure/B12488239.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)

